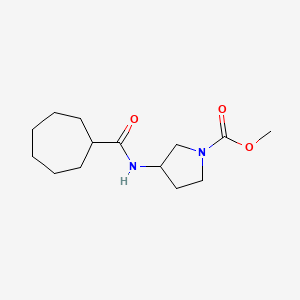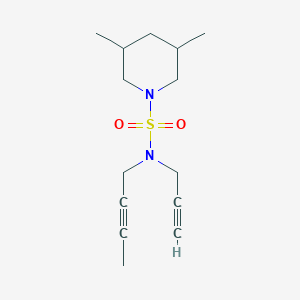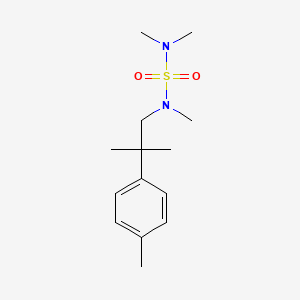
N-(dimethylsulfamoyl)-N,2-dimethyl-2-(4-methylphenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(dimethylsulfamoyl)-N,2-dimethyl-2-(4-methylphenyl)propan-1-amine, also known as DMAP, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMAP belongs to the class of sulfonamide compounds and has been found to possess various biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(dimethylsulfamoyl)-N,2-dimethyl-2-(4-methylphenyl)propan-1-amine is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and receptors. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. It has also been found to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the body. This compound has also been found to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(dimethylsulfamoyl)-N,2-dimethyl-2-(4-methylphenyl)propan-1-amine has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. This compound has also been found to exhibit low toxicity and has minimal side effects. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in certain experiments. This compound also has a short half-life, which can make it challenging to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of N-(dimethylsulfamoyl)-N,2-dimethyl-2-(4-methylphenyl)propan-1-amine. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Studies are also needed to investigate the long-term effects of this compound and its potential toxicity. Additionally, research is needed to develop more efficient synthesis methods for this compound and to improve its solubility in water.
Métodos De Síntesis
The synthesis of N-(dimethylsulfamoyl)-N,2-dimethyl-2-(4-methylphenyl)propan-1-amine involves the reaction of 4-methylacetophenone with dimethyl sulfamoyl chloride in the presence of triethylamine. The resulting compound is then subjected to a reaction with 2,2-dimethylpropylamine in the presence of sodium hydride to yield this compound. The overall yield of the synthesis process is around 60%.
Aplicaciones Científicas De Investigación
N-(dimethylsulfamoyl)-N,2-dimethyl-2-(4-methylphenyl)propan-1-amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, antioxidant, and anti-inflammatory activities. This compound has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
N-(dimethylsulfamoyl)-N,2-dimethyl-2-(4-methylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c1-12-7-9-13(10-8-12)14(2,3)11-16(6)19(17,18)15(4)5/h7-10H,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXWJCUPEAHQRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)CN(C)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Methoxy-5-methylphenyl)methyl]-4-methylpyrazole](/img/structure/B7592094.png)


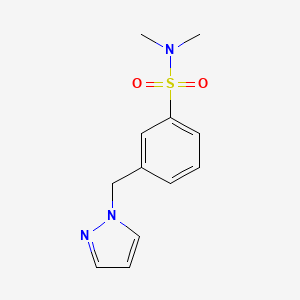

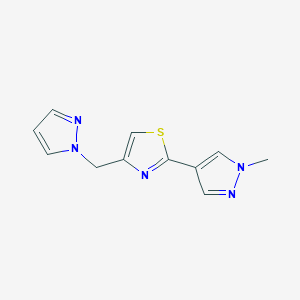
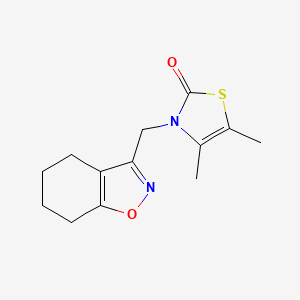
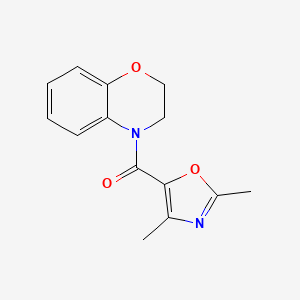
![Methyl 3-[(2,3-dimethylbenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592151.png)
![Methyl 3-[(3-chlorobenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592153.png)
![Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592159.png)
